1-(2-ethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(2-ethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound with a unique structure that combines elements of benzimidazole, pyrrolidinone, and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the ethoxyphenyl group. Common reagents used in these reactions include ethyl bromide, sodium hydride, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole and pyrrolidinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-ethoxyphenyl)-3-(2-methoxyphenyl)urea: Shares the ethoxyphenyl group but differs in the presence of a urea moiety.
2-[(3S)-1-(2-methylbenzyl)-3-pyrrolidinyl]-1,3-benzoxazole: Contains a similar pyrrolidinyl group but differs in the benzimidazole and benzoxazole structures.
Uniqueness
1-(2-ethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is unique due to its combination of structural elements, which confer specific chemical and biological properties
Properties
Molecular Formula |
C27H27N3O2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H27N3O2/c1-3-32-25-14-7-6-13-24(25)29-18-21(16-26(29)31)27-28-22-11-4-5-12-23(22)30(27)17-20-10-8-9-19(2)15-20/h4-15,21H,3,16-18H2,1-2H3 |
InChI Key |
PFOYFRGRENSNPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC(=C5)C |
Origin of Product |
United States |
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